molecular formula C25H20N6O B2615240 3,5-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891102-49-1

3,5-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2615240
CAS No.: 891102-49-1
M. Wt: 420.476
InChI Key: NRSAAVHZXYNKTE-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzamide group, a pyridazin ring, a triazole ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of multiple aromatic rings could lead to interesting electronic and steric interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of multiple aromatic rings could affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Antiproliferative Activity

    A study by Ilić et al. (2011) detailed the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showing that, while thrombin inhibitory and fibrinogen receptor antagonistic activities were lost compared to benzamidine compounds, the ester forms inhibited the proliferation of endothelial and tumor cells (Ilić, M., Ilaš, J., Liekens, S., Mátyus, P., & Kikelj, D., 2011).

  • Antimicrobial Activities

    Patel and Patel (2015) synthesized derivatives of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and tested them against various bacterial and fungal strains, highlighting the antimicrobial potential of these compounds (Patel, G. K., & Patel, H. S., 2015).

  • Synthetic Routes for Heterocyclic Compounds

    Abdel‐Aziz et al. (2008) reported the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, contributing to the methodology for synthesizing structurally diverse heterocycles with potential biological activities (Abdel‐Aziz, H., Hamdy, N., Fakhr, I., & Farag, A., 2008).

  • Anticancer Evaluation

    Bakavoli et al. (2010) described the synthesis of new derivatives of 3-phenyl-1,5-dimethyl-1H-[1,2,4]triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazines, which were evaluated for their anticancer activity against different cancer cell lines, illustrating the potential of triazolo-pyrimidine derivatives in cancer therapy (Bakavoli, M., Rahimizadeh, M., Shiri, A., Akbarzadeh, M., Mousavi, S., Atapour-Mashhad, H., & Tayarani-Najaran, Z., 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Without more specific information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. This could include exploring its potential uses in fields like medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

3,5-dimethyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O/c1-16-13-17(2)15-19(14-16)25(32)27-20-8-6-18(7-9-20)21-10-11-23-28-29-24(31(23)30-21)22-5-3-4-12-26-22/h3-15H,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSAAVHZXYNKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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